

Cycloeucalenol: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Cycloeucalenol	
Cat. No.:	B201777	Get Quote

Abstract

Cycloeucalenol, a tetracyclic triterpenoid alcohol, is a significant natural product found in a variety of plant species. As an intermediate in phytosterol biosynthesis, it has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of cycloeucalenol, including its chemical identifiers, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and the assessment of its cytotoxic effects are presented. Furthermore, this document explores its potential mechanism of action, drawing parallels with structurally related compounds, particularly concerning the inhibition of the NF-kB signaling pathway in the context of prostate cancer. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of cycloeucalenol and related natural products.

Chemical Identity and Properties

Cycloeucalenol is a well-characterized natural compound with distinct chemical identifiers and properties. A summary of this information is provided in the tables below for easy reference.

Chemical Identifiers



Identifier	Value	Reference(s)
CAS Number	469-39-6	[1][2][3][4][5]
IUPAC Name	$(3\beta,4\alpha,5\alpha,9\beta)$ -4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-ol	[1]
InChI	InChI=1S/C30H50O/c1- 19(2)20(3)8-9-21(4)23-12-14- 28(7)26-11-10-24- 22(5)25(31)13-15-29(24)18- 30(26,29)17-16- 27(23,28)6/h19,21-26,31H,3,8- 18H2,1-2,4- 7H3/t21-,22+,23-,24+,25+,26+, 27-,28+,29-,30+/m1/s1	[1]
InChlKey	HUNLTIZKNQDZEI- PGFZVWMDSA-N	[1]
SMILES	C[C@H]1[C@@H]2CC[C@H] 3[C@@]4(CCINVALID-LINKINVALID-LINK CCC(=C)C(C)C)C	[1]
ChEBI ID	CHEBI:16653	[1]
PubChem CID	101690	[2]

Physicochemical Properties



Property	Value	Reference(s)	
Molecular Formula	С30Н50О	[3]	
Molecular Weight	426.72 g/mol	[5]	
Appearance	White to off-white solid		
Melting Point	138-140 °C	_	
Boiling Point	508.0 ± 19.0 °C (Predicted)	[6]	
Density	1.00 ± 0.1 g/cm³ (Predicted)	[6]	

Biological Activities and Potential Therapeutic Applications

Cycloeucalenol has been investigated for a range of biological activities, suggesting its potential as a lead compound in drug discovery.

Cytotoxicity

The cytotoxic effects of **cycloeucalenol** have been evaluated against human neuroblastoma (SH-SY5Y) cells. In these studies, **cycloeucalenol** exhibited low toxicity. The half-maximal inhibitory concentration (IC50) values obtained from these assays are summarized below.

Assay Type	Cell Line	IC50 (μM)	Reference(s)
MTT Assay	SH-SY5Y	173.0 ± 5.1	
Neutral Red Assay	SH-SY5Y	223.0 ± 6.4	

Anti-inflammatory and Anti-cancer Potential

While direct evidence for **cycloeucalenol** is still emerging, studies on structurally related cycloartane-type triterpenoids provide strong indications of its potential anti-inflammatory and anti-cancer properties. It has been suggested that **cycloeucalenol** may inhibit enzymes such as diacylglycerol acyltransferase and phosphatidylcholine-specific phospholipase C, which are involved in inflammatory pathways.



Furthermore, research on cycloartane sapogenol derivatives, which share the core structure of **cycloeucalenol**, has demonstrated significant inhibitory activity against the NF-κB signaling pathway in LNCaP prostate cancer cells. This inhibition of NF-κB activation leads to the suppression of cancer cell proliferation, suggesting a promising avenue for the development of novel chemopreventive and therapeutic agents for prostate cancer.

Experimental Protocols

This section provides detailed methodologies for the isolation of **cycloeucalenol** and for assessing its cytotoxic activity.

Isolation of Cycloeucalenol from Boophone disticha

This protocol is adapted from a published method for the successful isolation of **cycloeucalenol**.

- 3.1.1. Materials and Reagents
- Dried bulbs of Boophone disticha
- Ethyl acetate
- n-Hexane
- Silica gel (for column chromatography)
- TLC plates (silica gel 60 F254)
- Solvents for TLC development (e.g., n-hexane:ethyl acetate mixtures)
- Preparative TLC plates
- 3.1.2. Extraction and Fractionation
- Macerate the dried and powdered bulbs of Boophone disticha with ethyl acetate at room temperature.



- Filter the extract and concentrate it under reduced pressure to obtain the crude ethyl acetate extract.
- Subject the crude extract to silica gel column chromatography.
- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
- · Collect fractions and monitor them by TLC.
- Combine fractions showing similar TLC profiles.

3.1.3. Purification

- Subject the fractions containing cycloeucalenol to further purification using preparative TLC.
- Develop the preparative TLC plates with an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).
- Scrape the band corresponding to **cycloeucalenol** and elute the compound from the silica gel with a suitable solvent (e.g., chloroform:methanol, 9:1 v/v).
- Concentrate the eluate to yield purified cycloeucalenol.

Cytotoxicity Assessment using MTT Assay

This is a general protocol for determining the cytotoxicity of **cycloeucalenol** against a chosen cell line, such as SH-SY5Y.

3.2.1. Materials and Reagents

- SH-SY5Y human neuroblastoma cells
- Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
- Cycloeucalenol stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microplates
- Microplate reader

3.2.2. Procedure

- Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
- Prepare serial dilutions of cycloeucalenol in a complete culture medium from the stock solution.
- Remove the medium from the wells and replace it with the medium containing different concentrations of **cycloeucalenol**. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plates for 48-72 hours.
- After the incubation period, add 10 μL of MTT solution to each well and incubate for another 4 hours at 37°C.
- Carefully remove the medium containing MTT and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control
 and determine the IC50 value.

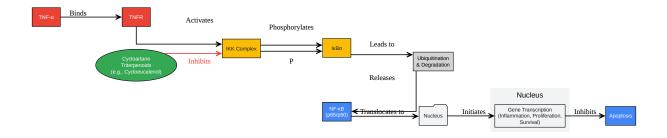
Signaling Pathway Analysis

Based on studies of structurally related cycloartane triterpenoids, a potential mechanism of action for **cycloeucalenol** in prostate cancer involves the inhibition of the NF-kB signaling pathway.

Proposed NF-kB Inhibition Pathway



The following diagram illustrates the proposed mechanism by which cycloartane-type triterpenoids, and potentially **cycloeucalenol**, may inhibit the NF-κB pathway, leading to reduced inflammation and cancer cell proliferation.



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Caption: Proposed inhibition of the NF-kB signaling pathway by cycloartane triterpenoids.

Conclusion

Cycloeucalenol presents itself as a promising natural product with potential therapeutic applications. Its low cytotoxicity, coupled with the anti-inflammatory and anti-cancer activities suggested by structurally related compounds, warrants further investigation. The detailed protocols provided in this guide for its isolation and bioactivity assessment offer a solid foundation for future research. The potential modulation of the NF-κB signaling pathway by **cycloeucalenol**, particularly in the context of prostate cancer, highlights a key area for future studies. Elucidating the precise molecular mechanisms of **cycloeucalenol** will be crucial in unlocking its full therapeutic potential and advancing its development as a novel drug candidate.



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